3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
Description
Properties
IUPAC Name |
3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-12-15(13(2)24-18-12)11-20-7-9-21(10-8-20)17-14-5-3-4-6-16(14)25(22,23)19-17/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICIRVIPMPJJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting with the formation of the oxazole ring followed by the introduction of the piperazine moiety. The structural elucidation can be confirmed using techniques such as NMR spectroscopy and mass spectrometry. The presence of the benzothiazole and oxazole rings contributes to its unique pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. Compounds similar to the one have shown significant activity against various cancer cell lines. For example, research indicates that benzothiazole derivatives possess the ability to inhibit cell proliferation in vitro, with some compounds demonstrating IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been tested against both Gram-positive and Gram-negative bacteria. In particular, studies show that certain analogs exhibit promising antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
The proposed mechanisms of action for compounds in this class include:
- DNA Binding : Many benzothiazole derivatives interact with DNA, leading to inhibition of DNA-dependent enzymes. This interaction can prevent replication and transcription processes essential for cancer cell survival .
- Enzyme Inhibition : Some compounds have been shown to inhibit cyclooxygenase enzymes (COX), contributing to their anti-inflammatory effects. For instance, a related compound demonstrated COX-2 inhibition with significant anti-inflammatory activity .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a series of benzothiazole derivatives in vitro. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against several cancer cell lines. The most active compounds achieved IC50 values below 10 µM in 2D assays .
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of various benzothiazole derivatives. The results showed that certain derivatives displayed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum efficacy that warrants further exploration for therapeutic applications .
Table 1: Biological Activity Overview
Comparison with Similar Compounds
Structural Analogues
The compound’s hybrid structure combines features of multiple antidepressant classes:
- Benzothiazole Derivatives : Riluzole (used in ALS) shares the benzothiazole core but lacks piperazine/oxazole groups, limiting direct comparison.
- Oxazole-Containing Compounds : Oxazole rings, as seen in anticonvulsants like oxcarbazepine, enhance metabolic stability but are rare in antidepressants.
Functional and Pharmacological Comparisons
Hypothetical mechanisms of action were inferred from structural analogs:
- Serotonin/Norepinephrine Reuptake Inhibition: The piperazine group may mimic selective serotonin reuptake inhibitors (SSRIs), while the benzothiazole-1,1-dione could modulate norepinephrine pathways.
- Forced Swim Test (FST) Performance : Antidepressants like tricyclics and SSRIs reduce immobility in FST without psychostimulant effects . If this compound shares similar pharmacodynamics, it may exhibit comparable efficacy.
Table 1: Comparative Pharmacological Profiles
Preparation Methods
Benzothiazole Core Formation
The benzothiazole scaffold is synthesized via cyclization of substituted anilines with sulfur-containing reagents. A representative method involves reacting 2-aminothiophenol with carboxylic acid derivatives under oxidative conditions. For example, condensation of 2-aminothiophenol with chloroacetyl chloride in the presence of polyphosphoric acid yields 2-chlorobenzothiazole, a key intermediate. Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the 1,1-dione moiety.
Table 1: Benzothiazole Core Synthesis Conditions
Piperazine Functionalization
The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination. In one protocol, 2-chlorobenzothiazole-1,1-dione reacts with piperazine in dimethylformamide (DMF) at 80°C, catalyzed by potassium carbonate (K₂CO₃), achieving 72% yield. Alternative methods employ palladium catalysts for coupling under inert atmospheres, though these are cost-prohibitive for large-scale synthesis.
Oxazole-Methyl Group Installation
The 3,5-dimethyl-1,2-oxazol-4-ylmethyl group is attached through alkylation or reductive amination. A two-step approach involves:
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Synthesis of (3,5-dimethyl-1,2-oxazol-4-yl)methanol : Prepared via cyclocondensation of acetylacetone with hydroxylamine hydrochloride, followed by reduction using sodium borohydride (NaBH₄).
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Alkylation of Piperazine : The alcohol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N), then reacted with the piperazinyl-benzothiazole intermediate in acetonitrile at reflux.
Table 2: Key Alkylation Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Acetonitrile | Improved solubility |
| Base | Et₃N | 89% conversion |
| Temperature | 80°C, 12 hours | 65% isolated yield |
Reaction Optimization Strategies
Catalytic System Tuning
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms ≥98% purity, with retention time = 6.7 minutes.
Industrial Scalability Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction times for benzothiazole oxidation from 8 hours to 25 minutes, achieving 91% yield at 100°C.
Cost Analysis
Table 3: Cost Drivers in Large-Scale Production
| Component | Cost Contribution (%) |
|---|---|
| Pd Catalysts | 42 |
| Solvent Recovery | 28 |
| Purification | 20 |
Q & A
Q. What are the standard synthetic protocols for preparing 3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1λ⁶,2-benzothiazole-1,1-dione, and how are intermediates characterized?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of heterocyclic precursors. For example, diethyl oxalate and sodium hydride in toluene are used to form oxazole intermediates (as in ). Piperazine derivatives are introduced via nucleophilic substitution or reductive amination. Structural characterization employs NMR, HPLC, and mass spectrometry. For intermediates with aromatic/heterocyclic motifs, X-ray crystallography or computational validation (e.g., density functional theory) ensures regiochemical fidelity .
Q. How is the compound’s physicochemical stability assessed under varying experimental conditions?
- Methodological Answer: Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by HPLC or LC-MS monitoring. Solubility is assessed via shake-flask methods in buffers (pH 1–12) and polar/non-polar solvents. Thermal stability is evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the target compound?
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Methodological Answer: Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error approaches. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (40–120°C), and catalyst loading. For example, ICReDD’s computational-informatic framework () integrates quantum chemical calculations to predict optimal reaction pathways. A case study for a similar piperazine-thiadiazole hybrid achieved 85% yield using toluene at 80°C with Pd/C catalysis .
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Example Optimization Table:
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | Toluene, DMF, THF | Toluene | +25% |
| Temperature (°C) | 60–100 | 80 | +15% |
| Catalyst | Pd/C, Ni, None | Pd/C (5 wt%) | +30% |
Q. How can molecular docking studies guide the evaluation of this compound’s biological activity?
- Methodological Answer: Docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) uses software like AutoDock Vina. Protonation states and tautomeric forms of the compound are pre-optimized with tools such as OpenBabel. Binding affinity (ΔG) and interaction maps (hydrogen bonds, hydrophobic contacts) are analyzed. For example, demonstrated that oxazole-piperazine hybrids showed moderate affinity (-8.2 kcal/mol) to 3LD6, suggesting antifungal potential. Cross-validation with MD simulations (e.g., GROMACS) ensures pose stability .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer: Discrepancies (e.g., IC₅₀ variability in enzyme vs. cell-based assays) require mechanistic deconvolution. Dose-response curves and off-target profiling (e.g., kinase panels) identify assay-specific artifacts. Statistical meta-analysis (e.g., hierarchical clustering of bioactivity data) isolates confounding variables. For instance, highlights how logP differences in analogs (>3.5) reduce membrane permeability, skewing cell-based results .
Data-Driven Research Challenges
Q. What strategies are recommended for establishing structure-activity relationships (SARs) in analogs of this compound?
- Methodological Answer: Systematic SAR studies involve synthesizing derivatives with modifications to the oxazole, piperazine, or benzothiazole-dione moieties. Biological data (e.g., IC₅₀, Ki) are analyzed via multivariate regression or machine learning (e.g., Random Forest). For example, found that fluorination at the benzothiazole ring improved target selectivity by 40% in kinase assays. 3D-QSAR models (e.g., CoMFA) further correlate steric/electronic features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
